N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups, including a carbamoyl group, a phenylethenyl group, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the piperidine ring, followed by the introduction of the sulfonyl group and the phenylethenyl group. The final step involves the addition of the carbamoyl group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-carbamoylphenyl)-2-chloropyridine-4-carboxamide
- N-(4-carbamoylphenyl)pyrrolidine-2-carboxamide
- (4E)-4-[(4-Carbamoylphenyl)hydrazono]-N-(2-ethoxyphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide
Uniqueness
N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c22-20(25)17-6-8-19(9-7-17)23-21(26)18-10-13-24(14-11-18)29(27,28)15-12-16-4-2-1-3-5-16/h1-9,12,15,18H,10-11,13-14H2,(H2,22,25)(H,23,26)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCHAKPCCGZHCD-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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